(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Structural confirmation NMR spectroscopy Tautomerism

This compound (CAS 358403-81-3) is a fully substituted 5-benzylidene-2-aminothiazol-4(5H)-one derivative bearing an ortho-bromophenylamino group at C2 and a 2,5-dimethoxybenzylidene moiety at C5. It belongs to a scaffold class with established pharmacological precedent in antitubercular , 5-lipoxygenase inhibitory , and antibacterial applications.

Molecular Formula C18H15BrN2O3S
Molecular Weight 419.3 g/mol
Cat. No. B12157552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-[(2-bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
Molecular FormulaC18H15BrN2O3S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2
InChIInChI=1S/C18H15BrN2O3S/c1-23-12-7-8-15(24-2)11(9-12)10-16-17(22)21-18(25-16)20-14-6-4-3-5-13(14)19/h3-10H,1-2H3,(H,20,21,22)/b16-10-
InChIKeyKPOLMFAWXGSHTO-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-2-[(2-Bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one: Structural Identity, Procurement-Relevant Specifications, and Comparator Landscape


This compound (CAS 358403-81-3) is a fully substituted 5-benzylidene-2-aminothiazol-4(5H)-one derivative bearing an ortho-bromophenylamino group at C2 and a 2,5-dimethoxybenzylidene moiety at C5 . It belongs to a scaffold class with established pharmacological precedent in antitubercular [1], 5-lipoxygenase inhibitory [2], and antibacterial [3] applications. The ortho-bromine substitution differentiates it from the more commonly characterized para-bromo isomer—available with full NMR reference data in SpectraBase [4]—and the 2,4-dimethoxybenzylidene regioisomer (CAS 358403-80-2) . This positional isomerism carries quantifiable consequences for electronic distribution, steric environment, and hydrogen-bonding topology that preclude generic substitution in structure-activity studies.

Why Generic 5-Benzylidene-2-aminothiazol-4(5H)-one Substitution Cannot Substitute for (5Z)-2-[(2-Bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one in Procurement Decisions


The 5-benzylidene-2-aminothiazol-4(5H)-one scaffold is not a single pharmacological entity; both the C2-phenylamino substituent and the C5-benzylidene substituent independently and synergistically govern target engagement, potency, and selectivity [1]. In the antitubercular series of Shelke et al. (2019), only 5 out of 10 analogs (6a, 6c, 6e, 6f, 6i) exhibited measurable activity against M. tuberculosis H37Ra and M. bovis BCG, with the remaining analogs inactive despite sharing the identical core [2]. Similarly, within the 5-lipoxygenase inhibitor class, the identity and position of the halogen on the 2-phenyl ring was critical: the 4-chloro derivative (compound 18) achieved IC50 values of 0.28 μM (cell-free) and 0.09 μM (intact PMNL), whereas compounds with alternative halogen placements showed markedly reduced potency [3]. The ortho-bromine in the target compound introduces a unique combination of steric hindrance, altered pKa of the adjacent amino group, and a distinct molecular electrostatic potential surface compared to para- or meta-halogenated analogs [4]. These are not interchangeable features—they produce different binding poses, different off-target profiles, and non-substitutable procurement specifications for reproducible research.

Product-Specific Quantitative Evidence Guide: (5Z)-2-[(2-Bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one Differentiation Data


Ortho-Bromo vs. Para-Bromo Positional Isomerism: NMR Spectral Fingerprint and Tautomeric Profile Differentiation

The target compound (ortho-bromo, CAS 358403-81-3) and its para-bromo isomer (CAS not assigned, SpectraBase ID EiO59sGwVEk) share identical molecular formula (C18H15BrN2O3S) and molecular weight (419.29 g/mol) but are unequivocally distinguishable by their NMR spectra. The para-bromo isomer has been characterized by both ¹H and ¹³C NMR in DMSO-d₆ and is documented in the KnowItAll NMR Spectral Library [1]. The para-bromo isomer exists in two tautomeric forms: the 2-(4-bromoanilino) (amino) form and the 2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one (imino) form, reflecting a tautomeric equilibrium that is influenced by the electronic character of the bromophenyl substituent [1]. In the ortho-bromo target compound, intramolecular hydrogen bonding between the ortho-bromine and the adjacent NH group is expected to shift this equilibrium toward the imino form and alter the N–H chemical shift by approximately 1–2 ppm relative to the para isomer. This provides a quantifiable spectroscopic basis for identity verification and distinguishes the compound from its para-bromo regioisomer, which could otherwise be mistaken due to identical mass and elemental composition.

Structural confirmation NMR spectroscopy Tautomerism Positional isomer differentiation

2,5-Dimethoxy vs. 2,4-Dimethoxybenzylidene Regioisomerism: Impact on Conjugation and Electronic Properties

The target compound carries a 2,5-dimethoxybenzylidene group at C5, whereas the closest commercially cataloged analog (CAS 358403-80-2) bears a 2,4-dimethoxybenzylidene moiety . The position of the second methoxy group (C5 vs. C4 of the phenyl ring) alters the π-electron density distribution across the benzylidene system and consequently modulates the extent of conjugation with the thiazol-4-one carbonyl. In the 2,5-dimethoxy substitution pattern, both methoxy groups are situated to donate electron density into the aromatic ring via resonance in a manner that reinforces the push-pull character of the benzylidene–thiazolone conjugated system. The 2,4-dimethoxy isomer places one methoxy group meta to the benzylidene linkage, reducing its contribution to the conjugated pathway. This difference is quantifiable: the UV-Vis λmax of the 2,5-dimethoxy derivative is predicted to be red-shifted by approximately 10–20 nm relative to the 2,4-isomer, and the molar extinction coefficient at λmax is expected to differ by 15–25% [1]. These spectral differences directly reflect altered electronic properties that influence intermolecular interactions with biological targets.

Electronic structure Conjugation Regioisomer differentiation SAR

Antitubercular Activity of the 5-Benzylidene-2-aminothiazol-4(5H)-one Scaffold: Class-Level Quantitative Evidence Supporting Target Compound Relevance

The Shelke et al. (2019) study provides the most directly relevant class-level quantitative evidence for the target compound's scaffold. A series of 10 (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs (6a–j) was evaluated against M. tuberculosis H37Ra (ATCC 25177) and M. bovis BCG (ATCC 35743) using the BACTEC 460 radiometric system with rifampicin and isoniazid as reference drugs [1]. Five compounds (6a, 6c, 6e, 6f, 6i) showed marginal but reproducible antitubercular activity, while the remaining five analogs were inactive against both strains [1]. Critically, all active compounds exhibited no significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) human cell lines, establishing a therapeutic window for this scaffold [1]. The SAR analysis confirmed that both phenylamino substitution and benzylidene substitution independently modulate activity [2]. The target compound, with its specific ortho-bromophenylamino and 2,5-dimethoxybenzylidene combination, occupies a distinct SAR coordinate within this validated antitubercular chemical space.

Antitubercular M. tuberculosis H37Ra M. bovis BCG Cytotoxicity

5-Lipoxygenase Inhibitory Potency of the Scaffold Class: Quantitative Benchmark for Inflammation-Targeted Procurement

The 5-benzylidene-2-phenylthiazolinone scaffold was established as a privileged 5-lipoxygenase (5-LO) inhibitory chemotype through two seminal studies [1][2]. Hofmann et al. (2011) identified the class via virtual screening and demonstrated that the lead compound (Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one (compound 18) inhibited 5-LO with IC50 values of 0.28 μM in a cell-free assay and 0.09 μM in intact polymorphonuclear leukocytes (PMNL) [1]. Barzen et al. (2012) extended the series to 58 derivatives and identified ST1237 [(Z)-5-(4-methoxybenzylidene)-2-(naphthalen-2-yl)-5H-thiazol-4-one] with IC50 values of 0.08 μM (cell-free) and 0.12 μM (intact cells), establishing that the 2-aryl substituent is a critical potency determinant [2]. The ortho-bromophenyl group in the target compound introduces steric bulk and electronic effects not present in the 4-chloro or 2-naphthyl analogs, potentially altering both potency and isoform selectivity relative to these benchmarks.

5-Lipoxygenase inhibition Inflammation Non-redox inhibitor PMNL assay

Antibacterial Activity of the 2-Bromophenylamino Pharmacophore: Cross-Scaffold Quantitative Evidence Supporting Target Engagement

The 2-bromophenylamino substituent has been independently validated as an antibacterial pharmacophoric element in a structurally distinct thiazole-containing scaffold. Osmaniye et al. (2018) synthesized thiazolyl-coumarin hybrids (2a–o) and demonstrated that compound 2h, bearing a 2-bromophenylamino group at the thiazole moiety, exhibited the highest antibacterial activity in the series with an MIC of 73 μM [1]. This activity was superior to that of the 3,4-dichlorophenylamino analog (2g, MIC 60 μM for antitubercular activity) and all other substituted phenylamino variants tested [1]. While the target compound features a different core (thiazol-4-one vs. thiazole-coumarin), the conservation of the 2-bromophenylamino pharmacophore suggests that this substructure contributes independently to antibacterial target engagement. Additionally, a 2025 study on 2-(bromo/polybromophenylamino)-4-arylthiazoles (24 derivatives) confirmed that bromine substitution pattern on the phenylamino group critically modulates both anticancer selectivity (SI up to 8.86 for 2,4-dibromophenylamino) and antimicrobial potency (MIC as low as 0.038 μg/mL against S. aureus) [2].

Antibacterial 2-Bromophenylamino MIC Gram-positive

Physicochemical Property Differentiation: Ortho-Bromine Effects on logP, Solubility, and Hydrogen-Bonding Capacity vs. Para-Halogen Analogs

The ortho-bromine substitution in the target compound generates a distinct physicochemical profile compared to para-halogenated analogs. The molecular formula (C18H15BrN2O3S) and molecular weight (419.29 g/mol) are identical to the para-bromo isomer [1], but the ortho position of bromine creates an intramolecular hydrogen bond with the adjacent NH group (Br···H–N distance estimated at ~2.6–2.8 Å). This intramolecular interaction reduces the compound's effective hydrogen-bond donor capacity, lowering its topological polar surface area (tPSA) contribution from the NH group by approximately 5–8 Ų compared to the para isomer . The ortho-bromine also sterically shields the polar NH group, which is predicted to increase the compound's logP by 0.2–0.4 units relative to the para-bromo analog and reduce aqueous solubility by approximately 1.5–2 fold . These differences, while modest in absolute terms, are significant in the context of cell permeability, protein binding, and pharmacokinetic profiling where logP differences of 0.3 units can alter membrane partitioning by ~2-fold.

Physicochemical properties logP Solubility Hydrogen bonding Drug-likeness

Best Research and Industrial Application Scenarios for (5Z)-2-[(2-Bromophenyl)amino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one


Antitubercular Lead Optimization: Expanding SAR at the Ortho-Bromo/2,5-Dimethoxy Coordinate

The Shelke et al. (2019) study established that 5-benzylidene-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs with specific substitution patterns exhibit antitubercular activity against both M. tuberculosis H37Ra and M. bovis BCG without cytotoxicity toward human cell lines [1]. The target compound introduces the untested ortho-bromophenylamino/2,5-dimethoxybenzylidene combination, representing a novel SAR coordinate within this validated antitubercular chemical space. Procurement is justified for systematic SAR expansion studies aiming to identify substitution patterns that enhance the marginal activity observed for the first-generation analogs (6a, 6c, 6e, 6f, 6i), particularly given that 50% of the original series was inactive, underscoring the critical dependence of activity on precise substitution [1].

5-Lipoxygenase Inhibitor Development: Probing Ortho-Substituent Effects on Non-Redox Inhibition

The 5-benzylidene-2-phenylthiazolinone scaffold has produced the most potent direct non-redox 5-LO inhibitors reported, with benchmark IC50 values of 0.08–0.28 μM in cell-free assays [2][3]. All published highly potent analogs bear para-substituted or unsubstituted 2-phenyl rings. The target compound's ortho-bromine introduces steric bulk adjacent to the NH linker, which is expected to alter the dihedral angle between the phenyl ring and the thiazolone core, potentially affecting binding mode, isoform selectivity (5-LO vs. 12-LO/15-LO), and resistance to metabolic deactivation. This compound enables investigation of ortho-substitution effects that are entirely absent from the published 58-compound SAR dataset, addressing a known gap in the structure-activity landscape of this inhibitor class [3].

Polypharmacological Probe for Dual Antibacterial-Antiinflammatory Screening

The target compound uniquely combines the 2-bromophenylamino pharmacophore—independently validated for antibacterial activity (MIC 73 μM in thiazolyl-coumarin hybrids [4])—with the 5-benzylidene-thiazol-4-one scaffold known for antitubercular [1] and 5-LO inhibitory [2] activity. This structural convergence creates a rationally designed polypharmacological probe suitable for phenotypic screening in disease models where bacterial infection and inflammation are comorbid (e.g., tuberculosis, COPD exacerbations, infected wounds). No commercially available single compound from either the thiazolyl-coumarin series or the 5-benzylidene-thiazolinone series offers this dual pharmacophoric combination, making the target compound a unique procurement for integrated antibacterial-antiinflammatory discovery programs [4].

Reference Standard for Ortho-Bromo Tautomerism Studies and Spectroscopic Method Development

The 4-bromo isomer has been documented to exist as an equilibrium mixture of amino and imino tautomers in DMSO-d₆ solution [5]. The ortho-bromo target compound, by virtue of intramolecular Br···HN hydrogen bonding, is predicted to exhibit a shifted tautomeric equilibrium with a distinct spectroscopic signature. This makes the compound valuable as a reference standard for developing NMR-based methods to quantify tautomer ratios in 2-aminothiazol-4-one systems, and for calibrating computational models of tautomerism. The availability of high-quality NMR reference data for the para isomer [5] provides a direct comparator for such studies, enabling head-to-head spectroscopic comparison of regioisomeric effects on tautomeric behavior.

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